molecular formula C6H7NOS B107157 4-Methyl-5-thiazoleacetaldehyde CAS No. 18764-34-6

4-Methyl-5-thiazoleacetaldehyde

Cat. No. B107157
CAS RN: 18764-34-6
M. Wt: 141.19 g/mol
InChI Key: DAUKAGZEHGMNLL-UHFFFAOYSA-N
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Description

4-Methyl-5-thiazoleacetaldehyde is a chemical compound with the molecular formula C6H7NOS and a molecular weight of 141.19 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-thiazoleacetaldehyde consists of a thiazole ring with a methyl group at the 4-position and an acetaldehyde group at the 5-position .


Physical And Chemical Properties Analysis

4-Methyl-5-thiazoleacetaldehyde has a density of 1.19g/cm3, a boiling point of 250.7ºC at 760 mmHg, and a flash point of 105.4ºC . Its exact mass is 141.02500 and it has a LogP value of 1.19290 .

Scientific Research Applications

Organic Ionic Liquids

4-Methyl-5-thiazoleacetaldehyde derivatives, such as 4- and 5-methyl thiazole, have been utilized in the synthesis of organic ionic liquids. These liquids, when treated with triethylamine, can promote the benzoin condensation of benzaldehyde, showcasing their potential in organic synthesis and catalysis processes (Davis & Forrester, 1999).

Metabolite Investigation

4-Methyl-5-thiazoleacetaldehyde is identified as a metabolite in human urine. Its quantification and study are vital for understanding the metabolism of certain compounds in humans, contributing to the broader field of pharmacokinetics and toxicology (Moore et al., 1975).

Intermediate Product in Brain Metabolism

This compound is also involved as an intermediate in the metabolism of certain indolealkylamines in the brain, indicating its role in neurochemistry and potential implications for neurological research (Rommelspacher et al., 1991).

Acetylcholinesterase Inhibitors

In the development of acetylcholinesterase inhibitors, 4-Methyl-5-thiazoleacetaldehyde derivatives have shown promise. These inhibitors are crucial in treating diseases like Alzheimer's, showcasing the compound's significance in medicinal chemistry (Shehzadi et al., 2019).

Spectroscopic Studies

The compound's derivatives have been used in spectroscopic studies, such as understanding molecular aggregation in organic solvent solutions. This research is essential in fields like material science and analytical chemistry (Matwijczuk et al., 2016).

Corrosion Inhibition

4-Methyl-5-thiazoleacetaldehyde derivatives have also been studied for their role as corrosion inhibitors, particularly in protecting metals in acidic environments. This has significant industrial applications in material preservation and engineering (Yüce et al., 2014).

Green Chemistry

Its derivatives are used in green chemistry approaches, such as in the synthesis of thiazolidinone-5-carboxylic acid, highlighting its role in sustainable and environmentally friendly chemical practices (Shaikh et al., 2022).

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5-6(2-3-8)9-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUKAGZEHGMNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-thiazoleacetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
4-Methyl-5-thiazoleacetaldehyde
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
RG Moore, AV Robertson, MP Smyth, J Thomas… - Xenobiotica, 1975 - Taylor & Francis
… 5-(2-hydroxyethyl)-4-methylthiazole and 4-methyl-5-thiazoleacetic acid ; 4methyl-5-thiazoleacetaldehyde is proposed for the other metabolite. 3. The amounts of chlormethiazole and its …
Number of citations: 27 www.tandfonline.com
SD Indrasari, D Arofah, DD Handoko - IOP Conference Series …, 2021 - iopscience.iop.org
Shallot, Allium ascolanicum L., is one of the leading horticultural commodities that are widely cultivated in Indonesia. Shallot is a commonly used seasoning for various types of dishes. …
Number of citations: 5 iopscience.iop.org
MJ Eadie, JH Tyrer, MJ Eadie, JH Tyrer - Neurological Clinical …, 1980 - Springer
A great deal more is known of the clinical pharmacology of epilepsy than of the clinical pharmacology of any other neurological disorder. The problem in writing the present account has …
Number of citations: 1 link.springer.com

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